N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridines. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties . The presence of the triazole and pyridine rings in its structure contributes to its diverse pharmacological activities .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-ethoxyaniline with 3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of key enzymes and pathways in microorganisms. For example, it inhibits the synthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to cell death . In bacteria, it inhibits the synthesis of peptidoglycan, weakening the cell wall and causing cell lysis .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of triazole and pyridine rings, which confer a broad spectrum of biological activities. Similar compounds include:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and is used in the development of new antimicrobial agents.
[1,2,4]triazolo[4,3-a]pyridine derivatives: These compounds have been found to show excellent antifungal and insecticidal activities.
This compound stands out due to its unique combination of structural features and broad-spectrum biological activities.
Properties
Molecular Formula |
C15H16N4O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C15H16N4O3S/c1-3-22-13-6-4-12(5-7-13)18-23(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3 |
InChI Key |
MPSLWTUMPOQQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
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